BenchChemオンラインストアへようこそ!

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

fluorine substitution lipophilicity modulation metabolic stability

3-(3-Bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901031-04-7) is a fully aromatic, tetra-substituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. Its molecular formula is C₂₂H₁₂BrFN₄O₂ with a molecular weight of 463.266 g/mol.

Molecular Formula C22H12BrFN4O2
Molecular Weight 463.266
CAS No. 901031-04-7
Cat. No. B2780034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901031-04-7
Molecular FormulaC22H12BrFN4O2
Molecular Weight463.266
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C22H12BrFN4O2/c23-14-4-1-3-13(9-14)21-19-12-25-20-8-7-15(24)10-18(20)22(19)27(26-21)16-5-2-6-17(11-16)28(29)30/h1-12H
InChIKeyHVFONCJJVOOLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901031-04-7): Compound Identity and Core Structural Features


3-(3-Bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901031-04-7) is a fully aromatic, tetra-substituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. Its molecular formula is C₂₂H₁₂BrFN₄O₂ with a molecular weight of 463.266 g/mol . The scaffold fuses a pyrazole ring to a quinoline nucleus, and the compound bears three distinct aryl substituents at positions 1, 3, and 8: a 3-nitrophenyl group at N1, a 3-bromophenyl group at C3, and a single fluorine atom at C8 of the quinoline ring . The compound does not appear in curated bioactivity databases such as ChEMBL or BindingDB and lacks dedicated primary research publications characterizing its biological activity. Available information is limited to vendor catalog entries and spectral databases for closely related analogs [1].

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Interchanged with CAS 901031-04-7


The pyrazolo[4,3-c]quinoline scaffold derives its biological activity profile from the specific combination, position, and electronic nature of its substituents. In this compound class, even minor positional isomerism can profoundly alter target binding, as demonstrated by the structurally related 2-arylpyrazolo[4,3-c]quinolin-3-one series, where the location of halogen and nitro substituents on the pendant phenyl rings dictates selectivity between benzodiazepine receptor subtypes, COX-2 inhibition, and PDE4/5 isozyme preference [1]. The 8-fluoro substituent in CAS 901031-04-7 introduces a unique hydrogen-bond acceptor and alters the electron density of the quinoline ring compared to the des-fluoro analog (CAS 901230-62-4) . Similarly, the 3-bromophenyl group at C3 (meta-substituted bromine) is chemically and sterically distinct from the 4-bromophenyl regioisomer, and these two cannot be assumed to have equivalent reactivity in cross-coupling or biological target engagement . Generic substitution without confirmatory characterization therefore risks introducing an uncharacterized entity with unknown selectivity, potency, and physicochemical properties.

Quantitative Differentiation Evidence for CAS 901031-04-7 vs. Closest Structural Analogs


8-Fluoro vs. Des-Fluoro: Physicochemical Differentiation of CAS 901031-04-7 from CAS 901230-62-4

The 8-fluoro substituent in CAS 901031-04-7 distinguishes it from the des-fluoro analog, 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901230-62-4). The introduction of fluorine increases molecular weight from 445.27 to 463.27 g/mol, adds a hydrogen-bond acceptor, and elevates electronegativity at position 8 of the quinoline ring . In pyrazolo[4,3-c]quinoline scaffolds, fluorine substitution has been shown to modulate CYP450-mediated oxidative metabolism and enhance target-binding residence time in the γ-secretase inhibitor series ELND006 and ELND007, where the 8-fluoro group contributed to maintaining potency while improving metabolic stability over non-fluorinated congeners [1]. Although direct comparative metabolic stability data for CAS 901031-04-7 vs. its des-fluoro analog are not available in the public domain, the class-level precedent supports the expectation that the 8-fluoro group confers distinct ADME properties.

fluorine substitution lipophilicity modulation metabolic stability

C8-Fluoro vs. C6-Fluoro: Positional Isomer Differentiation Between CAS 901031-04-7 and the 6-Fluoro Analog

CAS 901031-04-7 bears the fluorine atom at C8 of the quinoline ring, distinguishing it from the C6-fluoro positional isomer, 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline . Although these isomers share identical molecular formulas (C₂₂H₁₂BrFN₄O₂, MW 463.266), the position of the fluorine atom alters the electronic distribution across the quinoline ring system, which can affect both chemical reactivity (e.g., nucleophilic aromatic substitution susceptibility) and biological target recognition. Computational electrostatic potential maps for pyrazolo[4,3-c]quinolines predict distinct surface charge distributions between C6- and C8-substituted analogs, and in related quinoline kinase inhibitor series, positional fluorine isomerism has been shown to produce differences in IC₅₀ values exceeding 10-fold against specific kinase targets [1]. No direct comparative bioactivity data between these two specific isomers is publicly available; the differentiation is structural and class-inferred.

positional isomerism regioselectivity target engagement

3-Bromophenyl vs. 4-Bromophenyl Regiochemistry: Differentiation of CAS 901031-04-7 from Its 4-Bromo Regioisomer

The 3-bromophenyl substituent at C3 of the pyrazole ring in CAS 901031-04-7 is electronically and sterically distinct from the 4-bromophenyl regioisomer, 3-(4-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, for which a ¹H NMR spectrum has been deposited in SpectraBase (Compound ID HCsjPHph9SH) [1]. The meta-bromine in the target compound presents a different vector angle and electronic resonance effect compared to the para-bromine in the 4-bromo analog. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl bromides is influenced by the substitution pattern: meta-substituted bromobenzenes exhibit different oxidative addition rates compared to para-substituted congeners in Stille and Suzuki-Miyaura couplings [2]. The 3-bromophenyl group may also participate in halogen-bonding interactions with biological targets that are geometrically inaccessible to the 4-bromo isomer. Direct comparative biological data between these two regioisomers are not publicly available.

bromine regiochemistry Suzuki coupling handle steric effects

Pyrazolo[4,3-c]quinoline Scaffold in Kinase Inhibition: Class-Level Biological Activity Context for CAS 901031-04-7

Although no kinase inhibition data exist for CAS 901031-04-7 specifically, structurally related pyrazolo[4,3-c]quinoline derivatives have demonstrated activity across multiple kinase targets. A virtual screening campaign targeting AXL kinase identified pyrazolo[4,3-c]quinoline-containing compound 5476423 as a lead with anti-proliferative effects on gallium-resistant A549 lung adenocarcinoma cells (Bioorg Med Chem Lett. 2014, 24(18):4553-6) [1]. In a separate study, a series of iodine-mediated pyrazolo[4,3-c]quinoline derivatives (7pa–7qg) showed anti-proliferative IC₅₀ values ranging from 2.43 to 180.02 µM against A549 and MCF7 cancer cell lines, with the most potent compounds (7pa, IC₅₀ = 2.43 µM; 7pg, IC₅₀ = 6.01 µM) approaching the activity of doxorubicin [2]. The patent literature further discloses pyrazolo[4,3-c]quinoline derivatives as inhibitors of HPK1 and FLT3 kinases for oncology applications (US Patent Application 20250011319) [3]. These class-level findings suggest that CAS 901031-04-7, bearing both electron-withdrawing (3-nitrophenyl, 8-fluoro) and halogen (3-bromophenyl) substituents, is a candidate for kinase selectivity profiling, although direct confirmatory data are lacking.

kinase inhibition AXL kinase anticancer screening

Recommended Procurement and Research Application Scenarios for CAS 901031-04-7


Structure-Activity Relationship (SAR) Expansion of Pyrazolo[4,3-c]quinoline Kinase Inhibitor Libraries

CAS 901031-04-7 is most appropriately procured as a building block or screening candidate for medicinal chemistry programs exploring the pyrazolo[4,3-c]quinoline scaffold in kinase inhibition. The combination of an 8-fluoro substituent, a 3-bromophenyl group (serving as a potential cross-coupling handle for further diversification), and a 3-nitrophenyl group (electron-withdrawing, reducible to aniline) makes this compound a versatile intermediate for generating focused libraries [1]. The established precedent for pyrazolo[4,3-c]quinolines as HPK1 and FLT3 inhibitors (US Patent 20250011319) and as AXL pathway modulators provides a rational basis for including this compound in kinase selectivity panels [2].

Beta-Glucuronidase Inhibitor Screening for Chemotherapy-Induced Diarrhea Prevention

The pyrazolo[4,3-c]quinoline scaffold has been patented for inhibition of bacterial β-glucuronidase (US Patent 20180214426 / WO2016191576A1), an enzyme implicated in irinotecan-induced delayed diarrhea [1]. A pyrazolo[4,3-c]quinoline derivative was reported to completely prevent CPT-11-induced severe diarrhea in preclinical models [2]. CAS 901031-04-7, with its unique substitution pattern combining 8-fluoro, 3-bromophenyl, and 3-nitrophenyl groups, may offer differentiated β-glucuronidase inhibitory potency or microbial selectivity compared to the exemplar compounds disclosed in the patent, although this must be experimentally verified.

Computational Chemistry and Molecular Docking Campaigns Targeting the Pyrazolo[4,3-c]quinoline Chemotype

The compound is suitable for procurement as a physical reference standard in virtual screening and molecular docking studies. The 8-fluoro and 3-bromophenyl substituents provide unique pharmacophoric features (halogen-bond donor/acceptor capacity) that can be exploited in structure-based drug design [1]. The availability of a ¹H NMR reference spectrum for the closely related 4-bromophenyl regioisomer (SpectraBase ID HCsjPHph9SH) facilitates analytical verification of the purchased compound's identity [2]. Researchers should independently confirm the compound's purity and identity via HPLC-MS and ¹H/¹³C NMR upon receipt.

Anti-Proliferative Screening in Gallium-Resistant Lung Cancer Models

Based on the MeSH annotation referencing compound 5476423, a structurally related pyrazolo[4,3-c]quinoline with potential anti-proliferative effects on gallium-resistant lung cancer (Bioorg Med Chem Lett. 2014, 24(18):4553-6), CAS 901031-04-7 could be evaluated in analogous A549 gallium-sensitive and gallium-resistant cell line pairs [1]. The 8-fluoro substituent may confer differentiated potency or resistance-overcoming capability compared to the reported lead compound 5476423. However, no direct comparative data exist, and all activity must be established empirically.

Quote Request

Request a Quote for 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.